2-(1,3-Thiazolidin-2-yl)phenol
Overview
Description
2-(1,3-Thiazolidin-2-yl)phenol is a heterocyclic compound that features a thiazolidine ring fused to a phenol group. The thiazolidine ring is a five-membered ring containing sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazolidin-2-yl)phenol typically involves the reaction of a phenol derivative with a thiazolidine precursor. One common method is the condensation of 2-aminothiophenol with formaldehyde under acidic conditions to form the thiazolidine ring . Another approach involves the cyclization of a phenolic compound with a thioamide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenolic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiazolidine-2-thiol derivatives.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2-(1,3-Thiazolidin-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazolidin-2-yl)phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound’s anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thiol: Similar structure but lacks the phenolic group.
2-Mercaptobenzothiazole: Contains a thiazole ring instead of a thiazolidine ring.
Phenylthiazole: Features a thiazole ring fused to a phenyl group.
Uniqueness
2-(1,3-Thiazolidin-2-yl)phenol is unique due to the presence of both the thiazolidine ring and the phenolic group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(1,3-thiazolidin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-4,9-11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNCKCBECUEBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953440 | |
Record name | 2-(1,3-Thiazolidin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31404-06-5 | |
Record name | Phenol, o-(2-thiazolidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1,3-Thiazolidin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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